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Compound of Interest

Compound Name: Verrucosidin

Cat. No.: B1238970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology

for the functional genomics study of Verrucosidin biosynthesis in fungi, particularly in

Penicillium polonicum. The protocols outlined below are based on established methodologies

and the key findings from the successful targeted deletion of the verA gene, a crucial polyketide

synthase in the Verrucosidin biosynthetic gene cluster.

Introduction
Verrucosidin is a neurotoxic mycotoxin produced by several Penicillium species. It is a

methylated α-pyrone polyketide that functions by inhibiting mitochondrial oxidative

phosphorylation.[1] Understanding its biosynthetic pathway is crucial for controlling its

production in food and exploring its potential pharmacological properties. The advent of

CRISPR-Cas9 genome editing has provided a powerful tool for the precise and efficient

dissection of fungal secondary metabolite pathways.

This document details the application of an in vitro assembled CRISPR-Cas9 ribonucleoprotein

(RNP) complex for targeted gene deletion in P. polonicum to elucidate the function of genes

within the Verrucosidin biosynthetic cluster.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1238970?utm_src=pdf-interest
https://www.benchchem.com/product/b1238970?utm_src=pdf-body
https://www.benchchem.com/product/b1238970?utm_src=pdf-body
https://www.benchchem.com/product/b1238970?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12312803/
https://www.benchchem.com/product/b1238970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary outcome of CRISPR-Cas9-mediated deletion of the core biosynthetic gene, verA,

is the complete abolishment of Verrucosidin production. This qualitative result provides strong

evidence for the gene's essential role in the pathway.

Table 1: Effect of verA Gene Deletion on Verrucosidin Production in Penicillium polonicum

Strain Genotype
Verrucosidin
Production in MEB
Medium

Verrucosidin
Production in CYB
Medium

P. polonicum X6 Wild-Type Detected Detected

P. polonicum ΔverA verA deletion mutant Not Detected Not Detected

Data is based on qualitative analysis by HPLC-MS/MS, where the characteristic

chromatographic peak for Verrucosidin is absent in the ΔverA mutants.[2]

Experimental Protocols
Protocol 1: Cultivation of Penicillium polonicum for
Protoplasting and Verrucosidin Production
1.1. Fungal Strains and General Culture:

Penicillium polonicum wild-type and mutant strains are maintained on Potato Dextrose Agar

(PDA) plates.

For general maintenance, incubate at 25°C in the dark for 7-10 days.[1]

For selection of transformants, supplement the PDA with 100 µg/ml of hygromycin B.[1]

1.2. Mycelium Production for Protoplasting:

Inoculate 50 ml of Potato Dextrose Broth (PDB) with a high concentration of P. polonicum

conidia (e.g., 2 ml of a 1.25 x 10⁸ conidia/ml suspension).[2]

Incubate the flasks on a rotary shaker at 180 rpm and 26°C for 48 hours to generate

sufficient mycelial mass.[2]
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1.3. Verrucosidin Production:

Inoculate 30 ml of Malt Extract Broth (MEB: 2% malt extract, 2% glucose, 0.1% peptone) or

Czapek Yeast Broth (CYB: 0.5% yeast extract, 3.5% Czapek broth) with 1 ml of a 10⁸

conidia/ml suspension.[1]

Incubate the flasks under static conditions at 26°C for 10 days with a 12-hour light/12-hour

dark cycle to induce Verrucosidin production.[1]

Protocol 2: CRISPR-Cas9 Mediated Deletion of verA
This protocol is based on the transformation of protoplasts with pre-assembled Cas9-gRNA

ribonucleoprotein (RNP) complexes and a repair template containing a selection marker.

2.1. Guide RNA (gRNA) Design:

Identify the target gene sequence (e.g., verA in P. polonicum).

Use a gRNA design tool to identify suitable 20-nucleotide protospacer sequences that are

immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for

Streptococcus pyogenes Cas9).

To achieve a full gene deletion, design two gRNAs: one targeting the promoter region and

one targeting the terminator region of the verA gene.[3]

Perform a BLAST search of the gRNA sequences against the fungal genome to assess

potential off-target effects.

2.2. In Vitro Assembly of Cas9-RNP Complex:

Synthesize the required crRNA (containing the 20-nt target sequence) and tracrRNA, or a

single guide RNA (sgRNA).

To form the gRNA, anneal the crRNA and tracrRNA by mixing equimolar amounts in a duplex

buffer, heating to 95°C for 5 minutes, and allowing it to cool to room temperature.[4]

Assemble the RNP complex by mixing the gRNA and purified Cas9 nuclease (a common

ratio is 1.5 µL of 33 µM gRNA with 0.75 µL of 1 µg/µL Cas9 enzyme in a final volume of ~20
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µL with 1x PBS buffer).[4]

Incubate the mixture at room temperature for 10-15 minutes to allow for the complex to form.

[4]

2.3. Preparation of a Repair Template:

Construct a repair template that contains a selectable marker, such as the hygromycin B

resistance cassette (hph).

Flank the resistance cassette with 50-100 bp homology arms that correspond to the

sequences immediately upstream of the promoter gRNA target site and downstream of the

terminator gRNA target site.

2.4. Protoplast Preparation:

Harvest the mycelium from the PDB culture (Protocol 1.2) by filtration and wash with a

suitable osmotic buffer (e.g., 0.6 M MgSO₄).

Resuspend the mycelium in an enzyme solution containing cell wall-degrading enzymes

(e.g., a mixture of Lysing Enzymes from Trichoderma harzianum, cellulase, and pectinase)

dissolved in an osmotic stabilizer (e.g., 1.2 M sorbitol, 50 mM Tris-HCl pH 8.0, 50 mM

CaCl₂).[3]

Incubate at a gentle agitation (e.g., 80 rpm) at 28-30°C for several hours.

Monitor protoplast release periodically using a microscope.

Separate the protoplasts from the mycelial debris by filtering through sterile miracloth.

Wash the protoplasts with the osmotic stabilizer solution and resuspend to a final

concentration of approximately 1 x 10⁷ protoplasts/ml.[3]

2.5. PEG-Mediated Protoplast Transformation:

To 100 µL of the protoplast suspension, add the two pre-assembled RNP complexes (one for

the promoter and one for the terminator) and the repair template DNA.
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Incubate on ice for 20 minutes.

Add 1.25 ml of a PEG solution (e.g., 20% w/v PEG 8000 in an osmotic buffer).

Incubate on ice for a further 20 minutes.

Plate the transformation mixture onto regeneration agar (e.g., TB3 medium) containing the

appropriate antibiotic for selection (e.g., hygromycin B).

Incubate the plates at 28°C until transformants appear.

2.6. Screening of Transformants:

Isolate individual transformant colonies.

Confirm the deletion of the verA gene by PCR using primers that flank the targeted region. A

successful deletion will result in a smaller PCR product corresponding to the size of the

resistance cassette.

Further confirmation can be achieved by Southern blotting or sequencing of the PCR

product.

Protocol 3: Extraction and Analysis of Verrucosidin
3.1. Extraction from Mycelium:

Harvest approximately 0.5 g of fungal mycelium from the culture (Protocol 1.3).[1]

Place the mycelium in a 2 ml tube and add 1.5 ml of a methanol:chloroform (1:2, v/v)

solution.[1]

Sonication for 30 minutes can be used to aid extraction.

Centrifuge at approximately 4500 x g for 5 minutes and transfer the supernatant to a new

tube.[1]

Perform two further extractions of the mycelial pellet, first with ethyl acetate and then with

isopropanol.[1]
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Combine all extracts and evaporate to dryness under a stream of nitrogen or in a centrifugal

evaporator at 45°C.[1]

Resuspend the dried extract in 500 µl of a 1:1 (v/v) water:acetonitrile mixture for analysis.[1]

3.2. HPLC-MS/MS Analysis:

Use a C18 reversed-phase HPLC column for separation.

A typical mobile phase is an isocratic mixture of 0.05% formic acid in water and acetonitrile

(e.g., 40:60 v/v).[1]

Set the flow rate to 0.2 L/min.[1]

Detect Verrucosidin using a mass spectrometer with an electrospray ionization (ESI) source

in positive ion mode.

For targeted analysis, use Product Ion Scan mode, monitoring the transition of the parent ion

m/z 417 to its product ions.[1]
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Caption: Proposed biosynthetic pathway for Verrucosidin.
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Caption: Experimental workflow for CRISPR-Cas9 mediated gene deletion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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